molecular formula C10H15NO2S2 B2905959 1-(Methylsulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396851-05-0

1-(Methylsulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2905959
CAS No.: 1396851-05-0
M. Wt: 245.36
InChI Key: ROUSEKWQTJYWPT-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(thiophen-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a methylsulfonyl group and a thiophen-2-yl group

Properties

IUPAC Name

1-methylsulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S2/c1-15(12,13)11-6-4-9(5-7-11)10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUSEKWQTJYWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-4-(thiophen-2-yl)piperidine typically involves the reaction of piperidine derivatives with thiophene and methylsulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of desulfonylated or modified thiophene derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)-4-phenylpiperidine: Similar structure but with a phenyl group instead of a thiophene ring.

    1-(Methylsulfonyl)-4-(pyridin-2-yl)piperidine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(Methylsulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

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